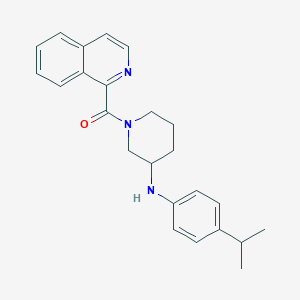![molecular formula C19H28F2N2O2 B5965741 [1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B5965741.png)
[1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound featuring a piperidine backbone with a difluoromethoxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a difluoromethoxyphenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in [1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form various alcohol derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Introduction of various functional groups like halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, [1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and catalysis.
Wirkmechanismus
The mechanism of action of [1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The piperidine rings provide structural stability and facilitate the compound’s interaction with hydrophobic pockets in the target molecules.
Vergleich Mit ähnlichen Verbindungen
[4-(Difluoromethoxy)phenyl]piperidine: Shares the difluoromethoxyphenyl group but lacks the additional piperidine ring.
[2-(Difluoromethoxy)phenyl]methylamine: Contains the difluoromethoxyphenyl group but with an amine instead of a piperidine ring.
[1-(Difluoromethoxy)phenyl]piperidin-4-ylmethanol: Similar structure but with variations in the position of the difluoromethoxy group.
Uniqueness: The unique combination of two piperidine rings and the difluoromethoxyphenyl group in [1-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol provides distinct chemical and biological properties
Eigenschaften
IUPAC Name |
[1-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F2N2O2/c20-19(21)25-18-6-2-1-4-16(18)12-22-9-3-5-17(13-22)23-10-7-15(14-24)8-11-23/h1-2,4,6,15,17,19,24H,3,5,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCMHFIWZIRZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2OC(F)F)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-methoxyphenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5965672.png)


![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5965692.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide](/img/structure/B5965709.png)
![4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5965715.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5965729.png)
![1-(2-fluorophenyl)-4-[1-(4-isopropoxybenzoyl)-3-piperidinyl]piperazine](/img/structure/B5965744.png)
![2,4-dichloro-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide](/img/structure/B5965748.png)
![3-methyl-4-(4-propoxyphenyl)-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5965752.png)
![N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5965765.png)

